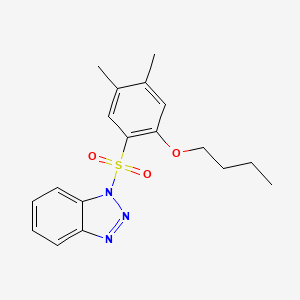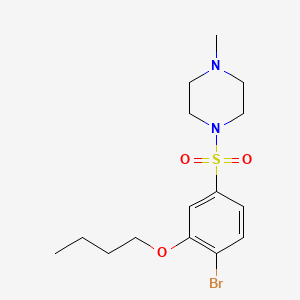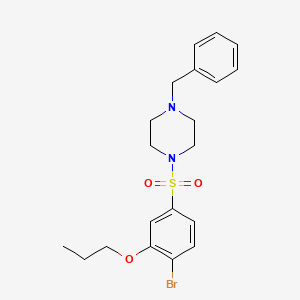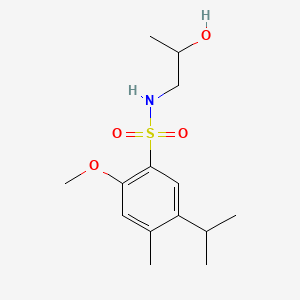
N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, an isopropyl group, a methoxy group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of N-(2-oxopropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxypropyl and sulfonamide groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-5-tert-butyl-2-methoxy-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-5-isopropyl-2-ethoxy-4-methylbenzenesulfonamide
Uniqueness
N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. The presence of the hydroxypropyl group enhances its solubility in water, while the isopropyl and methoxy groups contribute to its hydrophobic character, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-9(2)12-7-14(13(19-5)6-10(12)3)20(17,18)15-8-11(4)16/h6-7,9,11,15-16H,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAUMKQWFKJAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC(C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one](/img/structure/B604733.png)
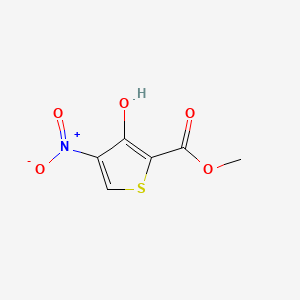
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B604735.png)
![3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B604736.png)
![4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B604739.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methoxybenzamide](/img/structure/B604740.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]propanamide](/img/structure/B604742.png)
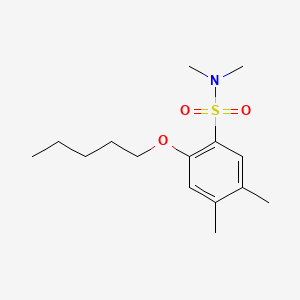
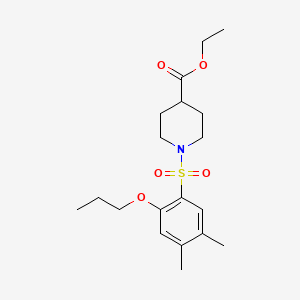
amine](/img/structure/B604750.png)
